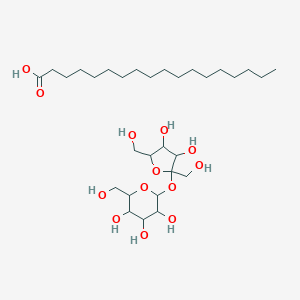

Sucrose Stearate

Description

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;octadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.C12H22O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h2-17H2,1H3,(H,19,20);4-11,13-20H,1-3H2/t;4-,5-,6-,7-,8+,9-,10+,11-,12+/m.1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAIRGOTKJCYEY-XXDXYRHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37318-31-3, 25168-73-4 | |

| Record name | Sucrose, stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37318-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sucrose stearate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025168734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Deep Dive into Sucrose Stearate: Physicochemical Properties and Applications in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Sucrose (B13894) stearate (B1226849), a non-ionic surfactant derived from the esterification of sucrose and stearic acid, is emerging as a highly versatile and valuable excipient in the pharmaceutical industry. Its biocompatibility, biodegradability, and wide range of tunable physicochemical properties make it an attractive candidate for a variety of drug delivery systems. This technical guide provides an in-depth analysis of the core physicochemical characteristics of sucrose stearate, supported by quantitative data, detailed experimental protocols, and visual representations of key processes and mechanisms.

Core Physicochemical Properties

The efficacy of this compound in drug delivery formulations is intrinsically linked to its fundamental physicochemical properties. These characteristics govern its behavior as an emulsifier, stabilizer, solubilizer, and release modulator.

Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter that dictates the surfactant's affinity for water or oil, thereby determining the type of emulsion it will stabilize. Sucrose stearates are available in a wide spectrum of HLB values, which can be controlled by the degree of esterification of the sucrose molecule.[1][2] Low HLB sucrose stearates are more lipophilic and are suitable for forming water-in-oil (W/O) emulsions, while high HLB variants are more hydrophilic and favor the formation of oil-in-water (O/W) emulsions.[2]

| This compound Grade | Monoester Content (%) | HLB Value | Primary Application in Formulations |

| S-170 | 1 | 1 | Anti-foaming Agent, W/O Emulsifier |

| S-270 | 10 | 2 | W/O Emulsifier |

| S-370 | 20 | 3 | W/O Emulsifier |

| S-570 | 30 | 5 | W/O Emulsifier |

| S-770 | 40 | 7 | Wetting and Spreading Agent |

| S-970 | 50 | 9 | Wetting Agent, O/W Emulsifier |

| S-1170 | 55 | 11 | O/W Emulsifier |

| S-1570 | 70 | 15 | O/W Emulsifier, Detergent |

| S-1670 | 75 | 16 | O/W Emulsifier, Solubilizer |

| P-1570 (Palmitate) | 70 | 15 | O/W Emulsifier |

| P-1670 (Palmitate) | 80 | 16 | O/W Emulsifier, Solubilizer |

| L-1695 (Laurate) | 80 | 16 | O/W Emulsifier, Solubilizer |

Table 1: HLB Values and Applications of Various Sucrose Ester Grades. Data compiled from multiple sources.[3]

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles. This is a pivotal property for drug delivery, as micelles can encapsulate poorly water-soluble drugs, thereby enhancing their solubility and bioavailability. The CMC of sucrose esters is influenced by the length of the fatty acid chain; a longer chain generally results in a lower CMC.

| Sucrose Ester | Fatty Acid Chain Length | CMC (M/L) |

| Sucrose Octanoate | C8 | 2.34 x 10⁻³ |

| Sucrose Decanoate | C10 | 2.72 x 10⁻⁴ |

| Sucrose Laurate | C12 | 1.9 x 10⁻⁴ |

| Sucrose Myristate | C14 | 1.91 x 10⁻⁵ |

| Sucrose Palmitate | C16 | 5.5 x 10⁻⁶ |

| This compound | C18 | ~1.0 x 10⁻⁵ |

Table 2: Critical Micelle Concentration of Various Sucrose Esters. Data indicates a general trend and can vary with experimental conditions.[4]

Applications in Drug Delivery Systems

The versatile physicochemical properties of this compound lend themselves to a variety of drug delivery applications, from enhancing oral bioavailability to enabling controlled release.

Nanoemulsions and Solid Lipid Nanoparticles (SLNs)

Sucrose stearates are effective stabilizers for nano-sized drug delivery systems like nanoemulsions and solid lipid nanoparticles (SLNs). These systems can protect drugs from degradation, improve their solubility, and facilitate their transport across biological membranes.

| Drug Delivery System | Drug | This compound Grade | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| Nanoemulsion | Progesterone | Not Specified | ~150 - 200 | -30 to -40 | Not Reported |

| Nanoemulsion | Ropinirole | Not Specified | 114 - 165 | -31.0 to -37.9 | Not Reported |

| SLN | Clotrimazole | D-1216 | ~120 | ~-26 | ~87 |

| NLC (Nanostructured Lipid Carrier) | Clotrimazole | D-1216 | ~160 | ~-26 | ~88 |

| SLN | Deferoxamine | Not Specified | 2.88 - 174 | Not Reported | ~60 |

Table 3: Physicochemical Characteristics of this compound-Based Nanoparticulate Drug Delivery Systems. Data compiled from multiple sources.

Controlled-Release Matrix Tablets

In solid dosage forms, sucrose stearates can function as matrix-forming agents to control the release of drugs. The release kinetics can be modulated by altering the HLB value and the concentration of the this compound in the tablet formulation. Generally, a higher HLB value leads to a faster drug release rate. For instance, a matrix tablet formulated with this compound D1805 (HLB 5) was able to deliver over 90% of the entrapped etodolac (B1671708) over a 12-hour period, following a non-Fickian diffusion mechanism.

| Drug | This compound Grade (HLB) | Key Finding |

| Etodolac | D1805 (5) and D1811 (11) | Higher HLB resulted in a faster release rate. The formulation with HLB 5 provided sustained release over 12 hours. |

| Metoprolol Tartrate | Various (HLB 0-16) | A sustained release effect was observed for tablets containing this compound with HLB values of 3-16. |

Table 4: Drug Release from this compound Matrix Tablets. Data compiled from multiple sources.

Mechanism of Action in Drug Delivery

This compound enhances drug delivery through several key mechanisms, primarily stemming from its amphiphilic nature.

Experimental Protocols

Detailed methodologies are crucial for the successful formulation and characterization of this compound-based drug delivery systems.

Preparation of Solid Lipid Nanoparticles (SLNs)

This protocol outlines a common method for preparing SLNs using hot homogenization and ultrasonication.

Preparation of Controlled-Release Matrix Tablets

The hot fusion (melt granulation) method is often employed for preparing this compound-based matrix tablets.

Determination of Critical Micelle Concentration (CMC)

The surface tension method is a widely used technique to determine the CMC of surfactants.

Measurement of Encapsulation Efficiency (EE)

The encapsulation efficiency is a critical parameter for nanodrug delivery systems and is typically determined by separating the free drug from the encapsulated drug.

Formula:

Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Common Separation Techniques:

-

Centrifugation: High-speed centrifugation pellets the nanoparticles, allowing for the quantification of the unencapsulated drug in the supernatant.

-

Dialysis: A dialysis bag with a specific molecular weight cut-off is used to separate the free drug from the nanoparticle dispersion.

-

Gel Filtration Chromatography: This method separates nanoparticles from the free drug based on size.

The amount of drug in the respective fractions is then quantified using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry.

Conclusion

This compound stands out as a multifunctional excipient with significant potential in the field of drug delivery. Its favorable safety profile, combined with its wide range of tunable physicochemical properties, allows for the rational design of various drug delivery systems. From enhancing the solubility of poorly water-soluble drugs to enabling their controlled release, this compound offers formulators a valuable tool to address numerous drug delivery challenges. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to explore and harness the full potential of this compound in the development of innovative and effective pharmaceutical products.

References

- 1. This compound-Enriched Lipid Matrix Tablets of Etodolac: Modulation of Drug Release, Diffusional Modeling and Structure Elucidation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. TYPE OF SUGAR ESTERS [mfc.co.jp]

- 4. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

Sucrose stearate synthesis and purification for pharmaceutical use

An In-depth Technical Guide to the Synthesis and Purification of Sucrose (B13894) Stearate (B1226849) for Pharmaceutical Use

For Researchers, Scientists, and Drug Development Professionals

Sucrose stearate, a non-ionic surfactant, is a valuable excipient in the pharmaceutical industry, prized for its emulsifying, stabilizing, and solubilizing properties.[1][2][3] Its biocompatibility and biodegradability make it an attractive option for various dosage forms, including oral, topical, and parenteral formulations.[1][3] This technical guide provides a comprehensive overview of the synthesis and purification of this compound for pharmaceutical applications, focusing on prevalent chemical and enzymatic methods.

Synthesis of this compound

The synthesis of this compound primarily involves the esterification of sucrose with stearic acid or its derivatives. The main challenge lies in bringing the hydrophilic sucrose and the lipophilic stearic acid into a reactive state. The primary methods to achieve this are transesterification, direct esterification, and enzymatic synthesis.

Transesterification

Transesterification is a widely used industrial method for producing sucrose esters. It typically involves the reaction of sucrose with a fatty acid methyl ester (FAME), such as methyl stearate, in the presence of a basic catalyst. This process can be carried out in the presence of a solvent or in a solvent-free system.

A general workflow for the primary synthesis routes of this compound is outlined below:

1.1.1. Solvent-Based Transesterification

In this method, a solvent is used to co-solubilize the reactants. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are common solvents, although DMSO is often preferred due to its lower toxicity.

Experimental Protocol: Transesterification in DMSO

-

Reactant Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a vacuum line, dissolve sucrose and methyl stearate in anhydrous DMSO.

-

Catalyst Addition: Add a basic catalyst, such as potassium carbonate (K2CO3) or sodium methoxide.

-

Reaction: Heat the mixture to 85-95°C under reduced pressure. The reduced pressure helps to remove the methanol (B129727) byproduct, which drives the reaction equilibrium towards the formation of this compound.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Termination: Once the desired conversion is achieved (typically 4-8 hours), cool the reaction mixture.

1.1.2. Solvent-Free Transesterification

Solvent-free methods are gaining traction due to their environmental benefits. These methods often involve melting the reactants together to form a homogenous phase.

Experimental Protocol: Solvent-Free Transesterification

-

Reactant Preparation: In a suitable reactor, mix solid sucrose, a basic catalyst (e.g., potassium hydroxide), and an emulsifier (e.g., magnesium stearate or potassium stearate).

-

Homogenization: Heat the mixture to approximately 100°C for one hour to form a homogenous paste.

-

Drying: Apply a vacuum to the system for one hour to remove any residual water.

-

Acyl Donor Addition: Add methyl stearate to the dried mixture.

-

Reaction: Heat the reaction mixture to 125-145°C under vacuum for 4-8 hours. The vacuum facilitates the removal of methanol.

Direct Esterification

Direct esterification involves the reaction of sucrose directly with stearic acid. This method avoids the pre-step of preparing fatty acid esters but often requires higher temperatures.

Experimental Protocol: Direct Esterification in DMSO

-

Reactant Preparation: In a suitably equipped flask, dissolve sucrose and stearic acid in DMSO. A typical molar ratio of sucrose to stearic acid can range from 1:4 to 1:8.

-

Catalyst Addition: Add a suitable catalyst.

-

Reaction: Heat the mixture to 150-170°C with constant stirring for 18-24 hours.

Enzymatic Synthesis

Enzymatic synthesis is a green chemistry approach that utilizes lipases as biocatalysts. This method offers high selectivity and milder reaction conditions, reducing the formation of byproducts and simplifying purification.

Experimental Protocol: Enzymatic Synthesis in a Solvent-Free System

-

Reactant Preparation: In a clean, dry reaction vessel, mix finely powdered sucrose and stearic acid.

-

Enzyme Addition: Add an immobilized lipase (B570770), such as Candida antarctica lipase B.

-

Reaction Conditions: Heat the mixture to 65°C with vigorous stirring. Apply a vacuum to remove the water produced during the esterification, which drives the equilibrium towards product formation.

-

Monitoring: Monitor the reaction progress by analyzing for the disappearance of stearic acid.

-

Enzyme Removal: After the reaction is complete (e.g., 96 hours), separate the immobilized enzyme by filtration of the molten product mixture.

A workflow for the enzymatic synthesis and subsequent purification is shown below:

Comparison of Synthesis Methods

| Parameter | Transesterification (Solvent) | Transesterification (Solvent-Free) | Direct Esterification | Enzymatic Synthesis |

| Reactants | Sucrose, Methyl Stearate | Sucrose, Methyl Stearate | Sucrose, Stearic Acid | Sucrose, Stearic Acid |

| Catalyst | K2CO3, NaOCH3 | KOH, K2CO3 | - | Immobilized Lipase |

| Temperature | 85-95°C | 125-145°C | 150-170°C | 65°C |

| Reaction Time | 4-8 hours | 4-8 hours | 18-24 hours | ~96 hours |

| Key Advantages | Well-established | Environmentally friendly | Fewer reactant preparation steps | High selectivity, mild conditions |

| Key Disadvantages | Use of potentially toxic solvents | High temperatures | High temperatures, longer reaction | Slower reaction rate, cost of enzyme |

Purification of this compound

The crude product from any synthesis method is a mixture containing the desired sucrose esters, unreacted sucrose, residual fatty acids or their salts, and catalyst residues. Purification is a critical step to obtain pharmaceutical-grade this compound.

A generalized workflow for the purification of crude this compound is presented below:

Solvent Extraction and Precipitation

This is a common method that leverages the differential solubilities of the components in the crude mixture.

Experimental Protocol: Purification via Solvent Extraction

-

Dissolution: Dissolve the crude sucrose ester product in a suitable organic solvent, such as methyl ethyl ketone. The sucrose esters and soaps will dissolve, while a significant portion of the unesterified sucrose will not.

-

Initial Separation: Separate the undissolved sucrose by filtration.

-

Acidification: Acidify the liquid extract with an acid like hydrochloric or citric acid to a pH of 3-4. This converts the soluble soap (fatty acid salt) into its less soluble fatty acid form.

-

Washing: Wash the organic phase with water to remove residual sucrose and salts.

-

Precipitation with Anti-solvent: Add an anti-solvent, such as ethanol (B145695) or n-hexane, to the solution. This compound is less soluble in these anti-solvents and will precipitate out.

-

Isolation: Isolate the precipitated this compound by filtration.

-

Washing and Drying: Wash the purified product with a suitable solvent to remove any remaining impurities and then dry it under vacuum.

Chromatographic Purification

For achieving very high purity, especially for pharmaceutical applications, column chromatography can be employed.

Recrystallization

For even higher purity, the this compound can be recrystallized from a suitable solvent like ethyl acetate.

Experimental Protocol: Recrystallization

-

Dissolution: Dissolve the purified this compound in hot ethyl acetate.

-

Cooling and Crystallization: Allow the solution to cool slowly to form crystals.

-

Collection: Collect the crystals by filtration and dry them under vacuum.

Characterization and Quality Control

Pharmaceutical-grade this compound must meet stringent quality standards. A variety of analytical techniques are used for its characterization.

| Analytical Technique | Primary Application | Analytes | Key Advantages |

| HPLC-CAD/ELSD | Quantification of mono-, di-, and poly-esters | Sucrose esters of varying degrees of esterification | Good sensitivity for non-UV absorbing compounds, suitable for gradient elution. |

| GC-MS | Determination of fatty acid composition after hydrolysis | Fatty acid methyl esters (FAMEs) | High resolution and sensitivity for FAME analysis. |

| FTIR Spectroscopy | Identification of characteristic functional groups | This compound isomers | Provides information on the molecular structure. |

| NMR Spectroscopy | Elucidation of molecular structure | This compound isomers | Confirms the binding characteristics of sucrose and stearic acid groups. |

| Thermal Analysis (DSC/TGA) | Evaluation of thermal stability | - | Determines melting point and decomposition temperature. |

Pharmaceutical Grade Specifications

The following table outlines typical specifications for pharmaceutical-grade this compound, though these may vary based on the specific pharmacopeia (e.g., USP, EP, ChP).

| Parameter | Specification |

| Appearance | White to almost white powder |

| Acid Value | ≤ 6.0 |

| Water Content | ≤ 4.0% |

| Free Sucrose | ≤ 4.0% |

| Residue on Ignition | ≤ 1.5% |

| Heavy Metals | ≤ 0.002% |

| Fatty Acid Composition | Sum of palmitic and stearic acid ≥ 90.0% |

| Ester Content | Varies by type (e.g., Type Ia: Monoesters ≥65.0%) |

Conclusion

The synthesis and purification of this compound for pharmaceutical use require careful selection of methods to ensure high purity and batch-to-batch consistency. While traditional chemical methods like transesterification are well-established for large-scale production, enzymatic synthesis offers a more sustainable and selective alternative. The purification process is equally critical, with solvent extraction and precipitation being common methods to remove impurities. Rigorous analytical characterization is essential to guarantee that the final product meets the stringent requirements for pharmaceutical excipients.

References

A Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Sucrose Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Hydrophilic-Lipophilic Balance (HLB) System

The Hydrophilic-Lipophilic Balance (HLB) system is a semi-empirical scale developed to categorize surfactants based on their degree of hydrophilicity or lipophilicity.[1] Introduced by William C. Griffin in 1949, the scale ranges from 0 to 20.[1][2] A low HLB value signifies a more lipophilic (oil-loving) nature, while a high HLB value indicates a more hydrophilic (water-loving) character.[1] This value is a critical parameter for selecting the appropriate surfactant to ensure the stability and efficacy of formulations such as emulsions, creams, and lotions.[1]

Sucrose (B13894) stearates are non-ionic surfactants derived from the esterification of sucrose and stearic acid, both of which are natural and renewable resources. Their biodegradability, mildness, and excellent performance make them highly valued in the pharmaceutical industry. A key characteristic of sucrose stearates is the ability to produce a wide range of HLB values by controlling the degree of esterification of the sucrose molecule with stearic acid. This versatility allows for the creation of emulsifiers suitable for a broad spectrum of applications, from water-in-oil (W/O) to oil-in-water (O/W) emulsions.

The HLB Value of Sucrose Stearate (B1226849)

The HLB value of sucrose stearate is dictated by its composition, specifically the ratio of the hydrophilic sucrose "head" to the lipophilic stearic acid "tail". By manipulating the number of stearate groups attached to the sucrose molecule, products with varying emulsifying properties can be manufactured. Sucrose esters can range from mono-esters, which are more hydrophilic, to tri- and poly-esters, which are more lipophilic. This flexibility allows for the creation of sucrose esters with HLB values spanning from 1 to 16.

The relationship between the mono-ester content and the resulting HLB value is a crucial factor in selecting the appropriate grade of this compound for a specific application. Generally, a higher proportion of monoesters leads to a more hydrophilic surfactant and thus a higher HLB value.

Table 1: HLB Values and Applications of Surfactants

| HLB Value Range | Application |

| 1 - 3 | Anti-foaming Agent |

| 3 - 6 | W/O (water-in-oil) Emulsifier |

| 7 - 9 | Wetting and Spreading Agent |

| 8 - 16 | O/W (oil-in-water) Emulsifier |

| 13 - 16 | Detergent |

| 16 - 18 | Solubilizer or Hydrotrope |

Source: Adapted from Griffin, William C. (1949, 1954).

Table 2: HLB Values of Different this compound Grades

| Grade | Predominant Fatty Acid | Monoester Content (%) | HLB Value |

| SP10 | Stearate/Palmitate | - | 2 |

| SE 5S | Stearate | - | 5 |

| SP30 | Stearate/Palmitate | - | 6 |

| S-770 | Stearate | ~70 | 7 |

| S-970 | Stearate | - | ~9-11 |

| S-1170 | Stearate | >90 | 11 |

| SP50 | Stearate/Palmitate | ~50 | 11 |

| Crodesta™ F160 | Stearate | - | 14.5 |

| SP70 | Stearate/Palmitate | ~70 | 15 |

| SE 15S | Stearate | - | 15 |

| S1670 | Stearate | - | 16 |

Note: The exact monoester content and HLB values may vary slightly between manufacturers. Data compiled from multiple sources.

Determination of the HLB Value

The HLB value of a surfactant like this compound can be determined through theoretical calculations and experimental methods.

Theoretical Calculation Methods

Griffin's Method: For non-ionic surfactants, Griffin proposed a formula based on the molecular mass of the hydrophilic and lipophilic portions of the molecule.

HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule.

-

M is the molecular mass of the whole molecule.

Davies' Method: In 1957, Davies suggested a method that calculates a value based on the chemical groups of the molecule, taking into account the effect of stronger and weaker hydrophilic groups.

HLB = 7 + Σ(hydrophilic group values) - n * 0.475

Where:

-

n is the number of lipophilic groups in the molecule.

Experimental Determination Method: Saponification

A common experimental method for determining the HLB of fatty acid esters like this compound is through saponification. The HLB is calculated using the following formula:

HLB = 20 * (1 - S / A)

Where:

-

S is the saponification value of the ester.

-

A is the acid value of the fatty acid.

Experimental Protocol for Saponification Method:

-

Sample Preparation: Accurately weigh approximately 1 gram of the this compound sample and transfer it to a round bottom flask.

-

Saponification: Add 30 ml of 0.5N alcoholic potassium hydroxide (B78521) to the flask.

-

Refluxing: Reflux the mixture on a boiling water bath for at least one hour to ensure complete saponification.

-

Blank Preparation: Perform a blank experiment in the same manner but without the this compound sample.

-

Titration: Cool the reaction mixtures to room temperature and titrate against a standard 0.5N hydrochloric acid solution using phenolphthalein (B1677637) as an indicator. The endpoint is reached when the pink color disappears or becomes a pale yellow.

-

Calculation: The saponification value (S) is calculated based on the difference in the titration volumes between the blank and the sample. The acid value (A) of the stearic acid is determined separately via titration.

-

HLB Calculation: Use the determined S and A values in the formula to calculate the HLB.

Significance of HLB in Drug Development

The HLB value of this compound is of profound significance in drug development, particularly in the formulation of emulsions for oral, topical, and parenteral drug delivery. The versatility of this compound, with its wide range of available HLB values, makes it an excellent candidate for both O/W and W/O emulsions.

-

O/W Emulsions: High HLB sucrose stearates (8-16) are used to create stable oil-in-water emulsions, which are common in oral and intravenous drug delivery systems. These formulations can improve the solubility and bioavailability of poorly water-soluble drugs.

-

W/O Emulsions: Low HLB sucrose stearates (3-6) are effective for forming water-in-oil emulsions, often used in topical and transdermal drug delivery to enhance the penetration of active pharmaceutical ingredients through the skin.

-

Nanoemulsions: this compound is also utilized in the formulation of nanoemulsions, which are kinetically stable systems with droplet sizes in the nanometer range. These systems can improve drug loading, stability, and targeted delivery.

The selection of a this compound with an appropriate HLB value is critical for achieving a stable and effective drug delivery system. An improper HLB can lead to emulsion instability, such as creaming, coalescence, and phase separation, ultimately impacting the therapeutic outcome of the drug product.

Experimental Protocol: Emulsion Stability Testing

To evaluate the effectiveness of a chosen this compound and its HLB value in a formulation, a series of stability tests are essential.

Protocol for Accelerated Stability Testing:

-

Centrifugation Test:

-

Place the emulsion sample in a centrifuge tube.

-

Centrifuge at a high speed (e.g., 3000 RPM) for 30 minutes.

-

Visually inspect the sample for any signs of phase separation, creaming, or coalescence. A stable emulsion will show no change.

-

-

Freeze-Thaw Cycling:

-

Subject the emulsion to a minimum of three cycles of freezing and thawing.

-

A typical cycle involves freezing at -10°C for 24 hours, followed by thawing at room temperature (25°C) or an elevated temperature (45°C) for 24 hours.

-

After the cycles, visually inspect the emulsion for any changes in consistency, color, or for signs of phase separation.

-

-

Rheological Analysis:

-

Use a rheometer to measure the viscosity and viscoelastic properties (storage modulus G' and loss modulus G'') of the emulsion.

-

Changes in these parameters over time or under stress can indicate instability in the emulsion's internal structure.

-

Conclusion

The Hydrophilic-Lipophilic Balance is an indispensable tool in pharmaceutical formulation, and this compound exemplifies a class of excipients whose utility is defined by this principle. The ability to select a specific HLB value from a wide range allows researchers and drug development professionals to precisely tailor formulations for optimal stability, performance, and therapeutic outcome. A thorough understanding of the methods for determining HLB and assessing emulsion stability is critical for the successful application of this compound in advanced drug delivery systems.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Sucrose Stearate

For Researchers, Scientists, and Drug Development Professionals

Sucrose (B13894) stearate (B1226849), a non-ionic surfactant synthesized from the esterification of sucrose and stearic acid, is a widely utilized excipient in the pharmaceutical, cosmetic, and food industries. Its biocompatibility, biodegradability, and versatile emulsifying properties make it a valuable component in various formulations. A thorough understanding of its thermal stability and degradation profile is paramount for ensuring product quality, stability, and safety throughout the development, manufacturing, and shelf-life of a product.

Thermal Properties of Sucrose Stearate

The thermal behavior of this compound is influenced by several factors, including its degree of esterification (the number of stearic acid molecules attached to a sucrose molecule), the isomeric composition, and the overall purity of the material.[1]

Data Presentation

While specific thermogravimetric and differential scanning calorimetry data for pure this compound is not extensively published in publicly available literature, the following table summarizes the key thermal properties based on general literature and supplier data.[1]

| Property | Value Range | Source |

| Melting Point | 40°C - 71°C | [1] |

| Functional Stability Limit | Approx. 185°C | [1] |

| Decomposition Temperature | > 220°C | [1] |

Note: The wide range in melting point is attributable to the presence of varying proportions of mono-, di-, and tri-esters, as well as residual starting materials. This compound can be heated to approximately 185°C without a significant loss of its functional properties; however, decomposition is reported to begin at temperatures exceeding 220°C.

Thermal Degradation Profile

The thermal degradation of this compound is a complex process that involves the breakdown of both the sucrose and the stearate components of the molecule.

Degradation Onset and Profile

Degradation Mechanism

The thermal degradation of this compound is understood to proceed through two primary pathways:

-

Cleavage of the Glycosidic Bond: The initial step in the degradation of the sucrose moiety is the cleavage of the glycosidic bond that links the glucose and fructose (B13574) units. For sucrose itself, this process typically occurs at around 185°C.

-

Hydrolysis or Thermolysis of the Ester Bond: The ester linkage between the stearic acid and the sucrose molecule is also susceptible to cleavage through hydrolysis (in the presence of water) or thermolysis at elevated temperatures.

At higher temperatures, these initial degradation steps are followed by a series of more complex reactions, including dehydration, caramelization of the sucrose moiety, and oxidative or pyrolytic decomposition of the stearate chain.

Degradation Products

The identification of thermal degradation products is crucial for a comprehensive understanding of the stability and safety of this compound in formulations. Techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are employed for this purpose. The expected degradation products can be categorized based on their origin:

-

From the Sucrose Moiety: Water, carbon dioxide, furan (B31954) derivatives (e.g., 5-hydroxymethylfurfural), and various aldehydes and ketones.

-

From the Stearate Moiety: Stearic acid and various hydrocarbons resulting from the cleavage of the alkyl chain.

-

Intact but Altered Molecules: Isomers of this compound and dehydrated forms.

Experimental Protocols

To accurately assess the thermal stability and degradation profile of this compound, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing information on thermal stability and decomposition temperatures.

Instrument: A calibrated thermogravimetric analyzer.

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (e.g., aluminum or platinum).

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

Heating Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

Data Analysis:

-

Record the weight loss as a function of temperature to generate a TGA curve.

-

Determine the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss rate (Tpeak) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, glass transition temperature, and other thermal events.

Instrument: A calibrated differential scanning calorimeter.

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

Heating and Cooling Program:

-

Equilibrate the sample at 0°C.

-

Ramp the temperature from 0°C to 250°C at a constant heating rate of 10°C/min.

-

Hold at 250°C for 2 minutes to erase any prior thermal history.

-

Cool the sample from 250°C to 0°C at a rate of 10°C/min.

-

Perform a second heating scan from 0°C to 250°C at 10°C/min.

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Determine the melting point (Tm) from the peak of the endothermic event on the second heating scan.

Visualizations

Experimental Workflows

Caption: Experimental workflow for TGA analysis of this compound.

Caption: Experimental workflow for DSC analysis of this compound.

Proposed Thermal Degradation Pathway

Caption: Proposed thermal degradation pathway of this compound.

References

An In-depth Technical Guide to the Solubility of Sucrose Stearate in Organic and Aqueous Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of sucrose (B13894) stearate (B1226849), a versatile non-ionic surfactant widely used in the pharmaceutical, cosmetic, and food industries. Understanding its solubility is critical for formulation development, ensuring the stability, bioavailability, and efficacy of the final product. This document details the intrinsic and extrinsic factors governing solubility, presents quantitative data in various solvents, and outlines a standard experimental protocol for solubility determination.

Introduction to Sucrose Stearate

This compound belongs to the family of sucrose fatty acid esters (SEs), synthesized from the esterification of sucrose with stearic acid. The molecule possesses a hydrophilic sucrose "head" and a lipophilic stearic acid "tail," making it an effective amphipathic surfactant. A key feature of sucrose stearates is the ability to produce a wide range of Hydrophilic-Lipophilic Balance (HLB) values, typically from 1 to 16, by varying the degree of esterification of the sucrose molecule.[1][2][3] This versatility allows for its use as a water-in-oil (W/O) or oil-in-water (O/W) emulsifier, stabilizer, and solubilizing agent.[1][4]

Factors Influencing this compound Solubility

The solubility of this compound is not a fixed value but is influenced by a combination of its molecular structure and external conditions.

-

Hydrophilic-Lipophilic Balance (HLB): The HLB value is the most critical parameter. It is determined by the ratio of the hydrophilic sucrose moiety to the lipophilic stearate chain(s), which directly correlates with the degree of esterification (i.e., the number of stearate groups attached to the sucrose molecule).

-

High HLB (8-18): Surfactants with a higher monoester content are more hydrophilic and thus more soluble in water and aqueous solutions. They are suitable for creating O/W emulsions.

-

Low HLB (3-6): Surfactants with a higher content of di-, tri-, and polyesters are more lipophilic, showing greater solubility in oils and non-polar organic solvents. They are used to form W/O emulsions.

-

-

Temperature: Temperature has a profound effect on solubility. This compound is generally poorly soluble in cold water but its solubility increases significantly with heating. Many grades become soluble in water and ethanol (B145695) at temperatures around 60-75°C, which is near or above the typical melting point of 67-71°C.

-

Solvent Type: The polarity of the solvent plays a crucial role. As a surfactant, this compound has affinities for both polar (aqueous) and non-polar (organic/oil) solvents, with the preference dictated by its HLB value.

-

Fatty Acid Composition: While this guide focuses on this compound, commercial products are often mixtures containing other fatty acid esters like palmitate. Shorter fatty acid chains (e.g., laurate) tend to be more hydrophilic than longer chains like stearate, which can influence the overall solubility of the product.

Visualization of Solubility Factors

The logical relationship between the primary factors affecting the solubility of this compound is illustrated in the diagram below.

Caption: Factors influencing the solubility of this compound.

Solubility Data

The following tables summarize the solubility of various this compound grades in different solvent systems based on available data.

Table 1: Solubility in Aqueous Solvents

| This compound Grade (Fatty Acid, ~Monoester %) | Solvent | Temperature | Solubility | Observations | Reference |

| General Grades | Water | Room Temp | Very slightly soluble / Sparingly soluble | Forms a dispersion or is insoluble. An estimated value is ~0.026 mg/L at 25°C. | |

| General Grades | Water | 60 - 75°C | Soluble / Dispersible | Dissolves or disperses without precipitates. | |

| L-1695 (Lauric, ~80%) | Water | Room Temp | Soluble (1% w/w) | Dissolved transparently. | |

| P-1670 (Palmitic, ~80%) | Water | Room Temp | Sparingly soluble | Produced white turbidity. | |

| S-1670 (Stearic, ~80%) | Water | Room Temp | Sparingly soluble | Produced white turbidity. | |

| SP50-C, SP70-C, F160 | Water | 60°C | Soluble / Mostly Soluble | More or less clear solutions are obtained. | |

| SE 11S, SE 15S | Water / Ethanol (90:10 v/v) | 60°C | Soluble | The addition of ethanol improves solubility. |

Table 2: Solubility in Organic Solvents

| This compound Grade | Solvent | Temperature | Solubility | Observations | Reference |

| General Grades | Ethanol (96%) | Room Temp | Sparingly soluble | Moderately soluble. | |

| General Grades | Ethanol | 50 - 75°C | Soluble | Dissolves completely. | |

| General Grades | Glycerine | > Melting Point | Soluble | Easily soluble above its melting point (~67-71°C). | |

| L-1695, P-1670, S-1670, etc. | Ethanol | Room Temp | Soluble (3.3% w/w) | All tested commercial samples dissolved transparently. | |

| Grades with Low HLB | Oils | Room Temp | Soluble / Dispersible | Lipophilic grades are designed to be oil-soluble. |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. It is suitable for measuring the thermodynamic solubility of this compound in various aqueous and organic solvents.

Objective: To determine the saturation concentration of this compound in a chosen solvent at a constant temperature.

Materials and Equipment:

-

This compound powder

-

Solvent of interest (e.g., purified water, phosphate (B84403) buffer, ethanol)

-

Analytical balance

-

Glass flasks or vials with screw caps

-

Thermostatic shaker or incubator with agitation

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC-RID, LC-MS, UV-Vis Spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a series of flasks containing a precise volume of the chosen solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the flasks tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute does not change over successive time points.

-

Phase Separation: After equilibration, allow the flasks to stand at the constant temperature to let undissolved solids settle. To ensure complete removal of particulate matter, centrifuge the samples at high speed or filter the supernatant through a suitable membrane filter (e.g., 0.22 µm PTFE or PVDF) that does not bind the solute.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear, saturated solution. Dilute the aliquot gravimetrically or volumetrically with the appropriate solvent to bring the concentration within the working range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method. High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is often suitable for sucrose esters. Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

Conclusion

The solubility of this compound is a complex characteristic governed primarily by its HLB value, the temperature of the system, and the nature of the solvent. High-HLB grades, rich in monoesters, exhibit greater solubility in aqueous media, particularly at elevated temperatures, while low-HLB grades are more suited for non-polar, organic systems. For drug development professionals and researchers, a thorough understanding of these principles and the use of standardized protocols like the shake-flask method are essential for selecting the appropriate grade of this compound and designing stable, effective, and reliable formulations.

References

Molecular structure and isomer variations of sucrose stearate

An In-depth Technical Guide to the Molecular Structure and Isomer Variations of Sucrose (B13894) Stearate (B1226849)

Introduction

Sucrose stearate is a non-ionic surfactant belonging to the broader class of sucrose fatty acid esters (SEs).[1] It is synthesized through the esterification of sucrose, a natural disaccharide, with stearic acid, a saturated fatty acid derived from vegetable or animal sources.[2][3] This compound is widely utilized in the pharmaceutical, food, and cosmetic industries as an emulsifier, stabilizer, solubilizer, and texture modifier.[2][4] Its appeal stems from its excellent biocompatibility, biodegradability, and derivation from renewable resources.

The functionality of this compound is intrinsically linked to its complex molecular structure and the significant variations in its isomeric forms. These variations arise from two primary sources: the degree of esterification (the number of stearic acid molecules attached to a single sucrose molecule) and the specific position of this attachment on the sucrose backbone. This guide provides a detailed examination of the molecular structure of this compound, its isomeric diversity, and the experimental protocols used for its synthesis and characterization, tailored for researchers, scientists, and drug development professionals.

Molecular Structure

This compound is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) and a lipophilic (oil-loving) part.

-

Hydrophilic Moiety: The hydrophilic portion is the sucrose molecule (C₁₂H₂₂O₁₁). Sucrose is a disaccharide composed of two monosaccharide units: α-D-glucose and β-D-fructose, linked by a glycosidic bond. The sucrose molecule has eight hydroxyl (-OH) groups available for reaction. Among these, three are primary hydroxyls (at carbons C6, C1', and C6'), which are generally more reactive due to less steric hindrance, while the remaining five (at C2, C3, C4, C3', and C4') are secondary.

-

Lipophilic Moiety: The lipophilic portion is the stearic acid (C₁₈H₃₆O₂) acyl chain. This long, saturated hydrocarbon tail is responsible for the molecule's oil-soluble characteristics.

The linkage between these two parts is an ester bond, formed by a condensation reaction between a hydroxyl group on the sucrose molecule and the carboxyl group of stearic acid.

Caption: General reaction scheme for the formation of this compound.

Isomer Variations

Commercial this compound is not a single chemical entity but a complex mixture of isomers. The composition of this mixture determines its overall physicochemical properties and, consequently, its functional performance.

Degree of Esterification

The number of stearic acid molecules esterified to the sucrose backbone can vary from one to eight. The resulting products are classified as mono-, di-, tri-, and polyesters. The degree of esterification is the most critical factor influencing the Hydrophilic-Lipophilic Balance (HLB) of the surfactant. The HLB is an empirical scale that indicates the balance between the hydrophilic and lipophilic portions of the molecule.

-

High Monoester Content: A higher proportion of monoesters results in a more hydrophilic molecule with a high HLB value (typically 10-16). These are effective as oil-in-water (O/W) emulsifiers.

-

High Polyester (B1180765) Content: A higher proportion of di-, tri-, and higher esters results in a more lipophilic molecule with a low HLB value (typically 1-6). These are suitable for water-in-oil (W/O) emulsions.

Different grades of this compound are commercially available, characterized by their monoester and polyester content.

| Grade/Type | Predominant Fatty Acid | Monoester Content (%) | Diester Content (%) | Triester & Polyester Content (%) | Typical HLB Value |

| SP10 | Stearate/Palmitate | Low | - | High | ~2 |

| SP30 | Stearate/Palmitate | Low | - | High | ~6 |

| Type II | Stearate | 20.0 - 45.0 | 30.0 - 40.0 | ≤ 30.0 | ~9-11 |

| SP50 | Stearate/Palmitate | ~50 | - | - | ~11 |

| Type I | Stearate | ≥ 50.0 | ≤ 40.0 | ≤ 25.0 | - |

| SP70 | Stearate/Palmitate | ~70 | - | - | ~15 |

| S1670 | Stearate | High (e.g., ~70%) | - | - | ~16 |

| Note: Data compiled from multiple sources. Exact values can vary between suppliers. |

Positional Isomers

For any given degree of esterification, multiple positional isomers can exist depending on which of the eight hydroxyl groups of sucrose are involved in the ester linkage. The selective acylation of sucrose is challenging due to the similar reactivity of its hydroxyl groups. However, the three primary hydroxyl groups (C6, C1', C6') are more reactive than the five secondary ones. This preferential reactivity leads to a higher abundance of certain positional isomers. For instance, in the monoester fraction, 2-O-acylsucrose has been identified as a major product in some synthesis methods. The specific distribution of positional isomers can influence the surfactant's properties, such as its phase transition temperature.

Caption: The eight hydroxyl groups on the sucrose molecule available for esterification.

Summary of Physicochemical Properties

The properties of this compound are highly dependent on its isomeric composition.

| Property | Description |

| Appearance | White to off-white or yellowish-white powder or waxy solid. |

| Molecular Formula | C₃₀H₅₆O₁₂ (for monoester). |

| Molecular Weight | 608.76 g/mol (for monoester). |

| Melting Point | Varies with composition; e.g., 67-71 °C for some grades. An increase in the degree of substitution generally increases the melting point. |

| Solubility | Generally very slightly soluble in water; sparingly soluble in ethanol. Solubility is temperature-dependent and improves in hot water. |

| HLB Range | Broad range from ~1 to 16, depending on the monoester-to-polyester ratio. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is challenging due to the different polarities of the reactants: hydrophilic sucrose and lipophilic stearic acid. Common methods include chemical and enzymatic routes, with transesterification being the most prevalent industrial method.

Protocol 1: Transesterification in a Solvent System

-

Reactant Preparation: In a three-necked flask, dissolve sucrose and stearic acid methyl ester in dimethyl sulfoxide (B87167) (DMSO). A typical molar ratio of sucrose to fatty acid ester can range from 1:4 to 4:1.

-

Catalyst Addition: Add a basic catalyst, such as anhydrous potassium carbonate or disodium (B8443419) hydrogen phosphate.

-

Reaction: Heat the mixture to a specified temperature (e.g., 40°C or 150-170°C) with constant stirring for a designated period (e.g., 18-24 hours). The reaction is monitored by techniques like TLC or HPLC.

-

Purification: The crude product is a mixture of sucrose esters, unreacted sucrose, fatty acids, and catalyst. Purification involves multiple steps, including solvent extraction (e.g., with n-hexane and 1-butanol/cyclohexane), acidification to convert soaps to fatty acids, and precipitation of the this compound product.

Protocol 2: Solvent-Free Transesterification

-

Reactant Preparation: Mix solid sucrose, one equivalent of a basic catalyst (e.g., potassium hydroxide), and one equivalent of a divalent metal alkanoate (e.g., magnesium stearate) in a reactor. The metal alkanoate helps to form a homogenous molten paste.

-

Homogenization & Drying: Heat the mixture to ~100°C for one hour to homogenize. Then, apply a vacuum for one hour to remove residual water.

-

Acyl Donor Addition: Add the fatty acid methyl ester (e.g., methyl stearate) to the dried mixture.

-

Reaction: Heat the reaction mixture to 125-135°C under vacuum for approximately 4 hours. The vacuum helps remove the methanol (B129727) byproduct, driving the reaction forward.

-

Purification: The resulting product requires purification, often via alcoholic extractions, to remove unreacted fatty acids and other impurities.

Caption: A multi-step workflow for synthesizing and purifying crude this compound.

Analysis and Characterization

A suite of analytical techniques is required to characterize the complex mixture of this compound isomers and ensure quality control.

Protocol 3: HPLC-ELSD for Purity and Isomer Ratio Analysis

-

Objective: To separate and quantify the mono-, di-, and higher esters in a this compound sample.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with an Evaporative Light Scattering Detector (ELSD), which is suitable for non-UV absorbing compounds like sucrose esters.

-

Chromatographic Conditions:

-

Column: Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water is commonly used. For example, a gradient elution can be programmed to separate the different ester groups effectively.

-

Flow Rate: Typically around 1.0 - 1.2 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 40°C.

-

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent like tetrahydrofuran (B95107) (THF) or a THF/water mixture and filter before injection.

-

Analysis: Inject the sample into the HPLC system. The esters will separate based on their polarity, with monoesters typically eluting later than higher esters in a reversed-phase system. The ELSD provides a response proportional to the mass of the analyte, allowing for quantification. The relative retention times can be used to identify diesters (~0.92) and triesters/polyesters (~0.90) with reference to the monoester peak.

Other Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise molecular structure, including identifying the specific hydroxyl positions that have been esterified (positional isomers).

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the fatty acid composition of the product. This involves hydrolyzing the ester bonds to liberate the fatty acids, which are then typically derivatized (e.g., to form fatty acid methyl esters, FAMEs) for GC analysis.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of the presence of characteristic functional groups, such as the ester carbonyl (~1740 cm⁻¹) and hydroxyl groups.

Caption: Logical flow for the comprehensive characterization of this compound.

Conclusion

This compound is a functionally versatile but structurally complex excipient. Its performance in any application is not dictated by a single molecular structure but by the collective properties of a mixture of isomers, which vary in both the degree and position of esterification. A thorough understanding of this isomeric diversity is crucial for researchers and formulation scientists to select the appropriate grade of this compound and to ensure batch-to-batch consistency. The synthesis and analytical protocols outlined in this guide provide a framework for the controlled production and comprehensive characterization of this important surfactant, enabling its effective and reliable use in advanced scientific and industrial applications.

References

An In-depth Technical Guide on the Biodegradability and Environmental Fate of Sucrose Stearate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sucrose (B13894) stearate (B1226849), a non-ionic surfactant derived from renewable resources, is widely utilized in the pharmaceutical, cosmetic, and food industries for its excellent emulsifying and stabilizing properties. This guide provides a comprehensive overview of the biodegradability and environmental fate of sucrose stearate, consolidating key data and methodologies for researchers and professionals in drug development. It has been established that this compound is readily biodegradable, with studies showing over 80% degradation within 28 days under standard test conditions. The primary degradation pathway involves the hydrolysis of the ester bond, yielding sucrose and stearic acid, which are both readily metabolized by microorganisms. Ecotoxicity studies indicate a low potential for harm to aquatic organisms. This document details the experimental protocols for assessing biodegradability and ecotoxicity, presents quantitative data in a structured format, and provides visual representations of key processes to facilitate a deeper understanding of the environmental profile of this compound.

Introduction

This compound is a sugar ester produced through the esterification of sucrose with stearic acid. Its amphiphilic nature, with a hydrophilic sucrose head and a lipophilic fatty acid tail, makes it an effective emulsifier. As its use in various consumer and industrial products grows, a thorough understanding of its environmental impact is crucial. This guide focuses on two key aspects of its environmental profile: biodegradability and ecotoxicity.

Biodegradability of this compound

The biodegradability of a substance is a critical factor in determining its environmental persistence. This compound is recognized for its favorable biodegradation profile.

Primary Degradation Pathway

The initial and primary step in the biodegradation of this compound is the enzymatic hydrolysis of the ester linkage. This process is catalyzed by microbial lipases and esterases present in the environment. The hydrolysis breaks down this compound into its constituent molecules: sucrose and stearic acid.

Both sucrose and stearic acid are naturally occurring substances and are readily utilized by a wide range of microorganisms as carbon and energy sources, ultimately leading to their mineralization to carbon dioxide and water.

Ready Biodegradability

Ready biodegradability tests are stringent screening methods that assess the potential for a substance to rapidly and completely biodegrade in an aerobic aqueous environment. The most commonly cited test for this purpose is the OECD 301B guideline (CO2 Evolution Test).

Table 1: Ready Biodegradability of this compound

| Test Guideline | Result | Duration | Reference |

| OECD 301B | >80% | 28 days | [1] |

This result indicates that this compound is readily biodegradable and is not expected to persist in the environment.[1]

Inherent Biodegradability

Environmental Fate

The environmental fate of a chemical encompasses its transport, transformation, and ultimate disposition in various environmental compartments.

Bioaccumulation Potential

Bioaccumulation refers to the process by which a substance is absorbed by an organism at a rate greater than its rate of loss. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Log Kow) or measured through the bioconcentration factor (BCF). Specific experimentally determined Log Kow or BCF values for this compound are not widely reported. However, one study on pharmaceutical-grade sucrose stearates reported Log P (a term often used interchangeably with Log Kow) values, with one grade (SE 5S) having a slightly lower value compared to others (SE 11S and SE 15S), indicating a correlation with hydrophobicity.

Ecotoxicity

Ecotoxicity studies evaluate the potential adverse effects of a substance on aquatic and terrestrial organisms. This compound has been shown to have low toxicity to aquatic organisms.

Table 2: Aquatic Ecotoxicity of this compound

| Test Guideline | Species | Endpoint | Result | Reference |

| OECD 203 | Danio rerio (Zebra fish) | 96h LC50 | 3.3 mg/L | [1] |

| OECD 202 | Daphnia magna | 48h EC50 | >100 mg/L | [1] |

| Predicted | Fish | 96h LC50 | 11-17 mg/L | [2] |

| Predicted | Daphnia | 48h EC50 | 21-25 mg/L | |

| Predicted | Algae | 72h EC50 | 37-38 mg/L |

LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that causes a defined effect in 50% of the test organisms.

The available data indicates that while this compound may have some effect on fish at lower concentrations, it is not considered toxic to daphnia at concentrations up to 100 mg/L. Predicted data for a this compound analogue suggests it is likely to be harmful to aquatic invertebrates.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Ready Biodegradability - OECD 301B (CO2 Evolution Test)

This test measures the amount of carbon dioxide produced during the biodegradation of the test substance.

-

Principle: A solution or suspension of this compound in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark. The amount of CO2 evolved is measured and compared to the theoretical maximum (ThCO2) to determine the percentage of biodegradation.

-

Inoculum: Activated sludge from a wastewater treatment plant treating predominantly domestic sewage is commonly used.

-

Test Concentration: Typically 10-20 mg of Total Organic Carbon (TOC) per liter.

-

Duration: 28 days.

-

Analysis: The evolved CO2 is trapped in a solution of barium or sodium hydroxide (B78521) and quantified by titration, or by using an inorganic carbon analyzer.

-

Pass Criteria: For a substance to be considered "readily biodegradable," it must achieve at least 60% of its ThCO2 within a 10-day window during the 28-day test period.

Acute Fish Toxicity - OECD 203

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period.

-

Test Organism: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

-

Exposure: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system.

-

Duration: 96 hours.

-

Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The LC50 value and its 95% confidence limits are calculated.

Acute Daphnia Immobilisation - OECD 202

This test assesses the acute toxicity of a substance to Daphnia magna.

-

Test Organism: Daphnia magna, less than 24 hours old at the start of the test.

-

Exposure: Daphnids are exposed to a series of concentrations of the test substance.

-

Duration: 48 hours.

-

Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours. The EC50, the concentration that immobilizes 50% of the daphnids, is then calculated.

Analytical Methodology: HPLC-ELSD

High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a suitable method for the analysis of this compound and its degradation products, as they lack a strong UV chromophore.

Table 3: Typical HPLC-ELSD Parameters for this compound Analysis

| Parameter | Specification |

| Column | Reversed-phase C8 or C18 |

| Mobile Phase | Gradient elution with Methanol/Water or Methanol/Tetrahydrofuran/Water mixtures |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Nebulizer Temperature | Manufacturer's recommendation |

| Evaporator Temperature | Manufacturer's recommendation |

| Gas Flow Rate | Nitrogen, adjusted for optimal signal-to-noise ratio |

-

Sample Preparation: Samples from biodegradation or ecotoxicity studies may require extraction and concentration steps to isolate the analytes of interest. Solid-phase extraction (SPE) can be a useful technique for this purpose. The extracted sample is then dissolved in a suitable solvent and filtered before injection into the HPLC system.

Conclusion

This compound exhibits a favorable environmental profile, characterized by its ready biodegradability and low potential for ecotoxicity. The primary degradation mechanism is hydrolysis to sucrose and stearic acid, both of which are readily metabolized by microorganisms in the environment. This technical guide provides researchers, scientists, and drug development professionals with the essential data and methodologies to understand and assess the environmental fate of this compound, supporting its continued use as a safe and effective excipient. Further research to obtain experimentally determined bioaccumulation data would provide an even more complete environmental assessment.

References

Methodological & Application

Application Notes and Protocols for the Formulation of Solid Lipid Nanoparticles (SLNs) with Sucrose Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, particularly for poorly water-soluble compounds. They are composed of a solid lipid core, which can encapsulate lipophilic drugs, and are stabilized by surfactants. Sucrose (B13894) stearate (B1226849), a non-ionic surfactant derived from sucrose and stearic acid, is an attractive, biocompatible, and biodegradable excipient for SLN formulation. Its "Generally Recognized as Safe" (GRAS) status makes it particularly suitable for various administration routes.

These application notes provide detailed protocols for the formulation of SLNs using sucrose stearate as a primary stabilizer, summarize key quantitative data from relevant studies, and illustrate the formulation workflow and potential cellular uptake pathways.

Data Presentation: Physicochemical Properties of this compound-Stabilized SLNs

The following table summarizes quantitative data from a study on clotrimazole-loaded SLNs and Nanostructured Lipid Carriers (NLCs) stabilized with sucrose ester D-1216. This data can serve as a benchmark for formulation development.

| Formulation | Active Pharmaceutical Ingredient (API) | Sucrose Ester Stabilizer | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| SLN | Clotrimazole | D-1216 | ~120 | ~0.23 | ~ -26 | ~87 |

| NLC | Clotrimazole | D-1216 | ~160 | ~0.15 | ~ -26 | ~88 |

Experimental Protocols

The following are generalized protocols for common SLN preparation methods using this compound. Researchers should note that these protocols will likely require optimization of parameters such as lipid and surfactant concentrations, temperatures, homogenization pressures, and times for specific drug and lipid combinations.

Protocol 1: High-Pressure Homogenization (HPH) Method

This method is suitable for producing SLNs with a uniform size distribution and is scalable.

Materials:

-

Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO, stearic acid)

-

This compound (e.g., D-1216 or other grades with suitable HLB value)

-

Active Pharmaceutical Ingredient (API)

-

Purified Water

Equipment:

-

High-Pressure Homogenizer (e.g., piston-gap homogenizer)

-

High-Shear Homogenizer (e.g., Ultra-Turrax)

-

Water Bath or Heating Mantle

-

Magnetic Stirrer

Procedure:

-

Preparation of the Lipid Phase:

-

Melt the solid lipid by heating it 5-10°C above its melting point.

-

Once melted, add the lipophilic API to the molten lipid and stir until a clear, homogenous solution is obtained.

-

-

Preparation of the Aqueous Phase:

-

Disperse the this compound in purified water.

-

Heat the aqueous dispersion to the same temperature as the lipid phase while stirring.

-

-

Formation of the Pre-emulsion:

-

Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.

-

Homogenize the mixture using a high-shear homogenizer at high speed for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.

-

-

High-Pressure Homogenization:

-

Cooling and SLN Formation:

-

Cool the resulting hot nanoemulsion to room temperature or in an ice bath under gentle stirring.

-

The lipid will recrystallize, forming the solid lipid nanoparticles.

-

-

Characterization:

-

Analyze the SLN dispersion for particle size, PDI, and zeta potential.

-

Determine the encapsulation efficiency and drug loading.

-

Protocol 2: Microemulsion Dilution Method

This method involves the formation of a thermodynamically stable microemulsion which is then diluted to form SLNs.

Materials:

-

Solid Lipid (e.g., Stearic acid)

-

This compound

-

Co-surfactant (e.g., Butanol, Propylene glycol)

-

Active Pharmaceutical Ingredient (API)

-

Purified Water

Equipment:

-

Water Bath or Heating Mantle

-

Magnetic Stirrer

-

Vortex Mixer

Procedure:

-

Preparation of the Hot Microemulsion:

-

Melt the solid lipid at a temperature of 65-70°C.

-

Add the API to the molten lipid.

-

In a separate container, prepare an aqueous solution of this compound and the co-surfactant, and heat it to the same temperature.

-

Add the aqueous phase to the lipid phase and stir until an optically clear, homogenous microemulsion is formed.[2][3][4]

-

-

SLN Formation by Dilution:

-

Prepare a volume of cold purified water (2-3°C) that is 25 to 50 times the volume of the hot microemulsion.[3]

-

Disperse the hot microemulsion into the cold water under gentle magnetic stirring.

-

The rapid cooling and dilution cause the lipid to precipitate, forming SLNs.

-

-

Characterization:

-

Characterize the resulting SLN dispersion for its physicochemical properties as described in Protocol 1.

-

Protocol 3: Solvent Emulsification-Evaporation Method

This technique is particularly useful for thermolabile drugs as it can be performed at lower temperatures.

Materials:

-

Solid Lipid

-

This compound

-

Active Pharmaceutical Ingredient (API)

-

Water-immiscible Organic Solvent (e.g., Dichloromethane, Chloroform)

-

Purified Water

Equipment:

-

High-Shear Homogenizer or Sonicator

-

Rotary Evaporator

-

Magnetic Stirrer

Procedure:

-

Preparation of the Organic Phase:

-

Dissolve the solid lipid and the API in the water-immiscible organic solvent.

-

-

Preparation of the Aqueous Phase:

-

Dissolve the this compound in purified water.

-

-

Emulsification:

-

Add the organic phase to the aqueous phase under high-shear homogenization or sonication to form an oil-in-water (o/w) emulsion.

-

-

Solvent Evaporation:

-

Transfer the emulsion to a rotary evaporator.

-

Evaporate the organic solvent under reduced pressure.

-

As the solvent is removed, the lipid precipitates, forming the SLNs.

-

-

Characterization:

-

Analyze the SLN dispersion for its physicochemical properties as described in Protocol 1.

-

Visualization of Workflows and Mechanisms

Workflow for SLN Formulation by High-Pressure Homogenization

Caption: Workflow for High-Pressure Homogenization.

General Cellular Uptake Pathways for Nanoparticles

While specific pathways for this compound-SLNs are not extensively documented, nanoparticles are generally internalized by cells through various endocytic mechanisms. Sucrose esters have also been suggested to enhance drug absorption by inhibiting P-glycoprotein (P-gp) efflux pumps.[5]

Caption: General cellular uptake and P-gp inhibition.

References

Application of Sucrose Stearate in Amorphous Solid Dispersions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorphous solid dispersions (ASDs) are a key strategy for improving the oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). By dispersing the API in an amorphous state within a carrier matrix, ASDs can enhance solubility and dissolution rates. Sucrose (B13894) stearate (B1226849), a non-ionic surfactant composed of sucrose and stearic acid, is a versatile and biocompatible excipient. Its GRAS (Generally Recognized as Safe) status, biodegradability, and range of Hydrophilic-Lipophilic Balance (HLB) values make it an attractive candidate for developing ASDs. This document provides detailed application notes and experimental protocols for utilizing sucrose stearate in the formulation of amorphous solid dispersions.

Mechanism of Action and Advantages

This compound stabilizes the amorphous form of an API through several mechanisms:

-

Inhibition of Molecular Mobility: By creating a viscous microenvironment, this compound restricts the movement of API molecules, thereby preventing nucleation and crystal growth.

-

Hydrogen Bonding: The numerous hydroxyl groups on the sucrose moiety of this compound can form hydrogen bonds with functional groups on the API, disrupting the drug's crystal lattice and stabilizing it in its amorphous form.[1]

-

Steric Hindrance: The bulky structure of this compound can physically separate API molecules, further preventing recrystallization.

Advantages of using this compound in ASDs include:

-

Enhanced Solubility and Dissolution: Facilitates the release of the API in a supersaturated state, leading to improved absorption.[2]

-

Biocompatibility and Safety: Generally recognized as safe for oral administration.

-

Versatility: Available in various grades with different HLB values, allowing for formulation flexibility.[3]

-

Suitability for Thermal Processing: Its relatively low melting point makes it suitable for hot-melt extrusion (HME).

Experimental Protocols

Detailed methodologies for preparing and characterizing amorphous solid dispersions using this compound are provided below. These protocols are generalized and may require optimization based on the specific properties of the API.

Protocol 1: Preparation of Amorphous Solid Dispersion by Hot-Melt Extrusion (HME)

This protocol describes the use of HME to prepare an ASD of a poorly soluble drug (e.g., Ibuprofen) with this compound.

Materials:

-

Poorly soluble API (e.g., Ibuprofen)

-

This compound (e.g., Sucroester® WE15)

-

Hot-Melt Extruder (e.g., single-screw or twin-screw extruder)

Procedure:

-

Premixing: Physically mix the API and this compound at the desired weight ratio (e.g., 60:40 or 30:70 drug-to-carrier) for 15 minutes to ensure homogeneity.[4]

-

Extruder Setup: Set the temperature profile of the extruder zones. For an Ibuprofen/Sucroester® WE15 formulation, a temperature range of 55-65°C across the extruder zones can be used.[4] Set the screw speed (e.g., 30 rpm).[4]

-